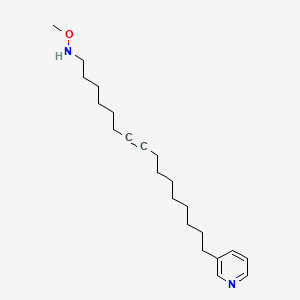
Niphatyne A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niphatyne A is a 3-alkylpyridine alkaloid isolated from marine sponges, specifically from the genus Xestospongia . This compound has garnered significant interest due to its unique chemical structure and potential biological activities, particularly its cytotoxic effects on cancer cells under nutrient-starved conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Niphatyne A involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the introduction of the alkyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the progress of the synthesis and to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Niphatyne A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Niphatyne A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of 3-alkylpyridine alkaloids.
Biology: Investigated for its potential as a bioactive compound with cytotoxic effects on cancer cells.
Wirkmechanismus
Niphatyne A exerts its effects by targeting specific molecular pathways involved in cell survival and proliferation. The compound has been shown to inhibit the growth of cancer cells by interfering with the phosphoinositide 3-kinase (PI3K)/v-akt murine thymoma viral oncogene homolog 1 (Akt)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is crucial for the adaptation of cancer cells to nutrient-starved conditions, and its inhibition can lead to cell death.
Vergleich Mit ähnlichen Verbindungen
Niphatyne A is unique among 3-alkylpyridine alkaloids due to its specific structure and biological activity. Similar compounds include:
N-Methylthis compound: Another 3-alkylpyridine alkaloid with similar cytotoxic effects on cancer cells.
Furospinosulin-1: A furanosesterterpene isolated from marine sponges with cytotoxic activity.
Dictyoceratins-A and -C: Sesquiterpene phenols with potential anticancer properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Eigenschaften
CAS-Nummer |
109741-36-8 |
|---|---|
Molekularformel |
C22H36N2O |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-methoxy-16-pyridin-3-ylhexadec-7-yn-1-amine |
InChI |
InChI=1S/C22H36N2O/c1-25-24-20-15-13-11-9-7-5-3-2-4-6-8-10-12-14-17-22-18-16-19-23-21-22/h16,18-19,21,24H,2,4,6-15,17,20H2,1H3 |
InChI-Schlüssel |
LOKPPIGWSNLGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CONCCCCCCC#CCCCCCCCCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


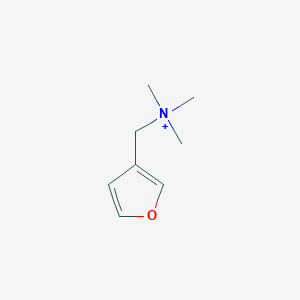
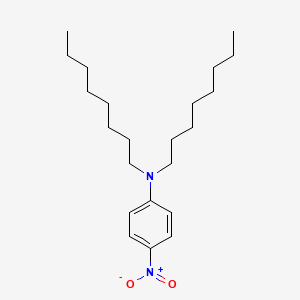
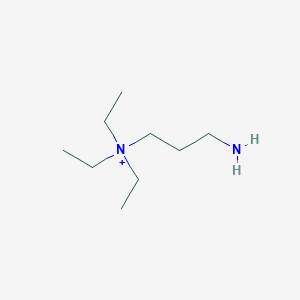

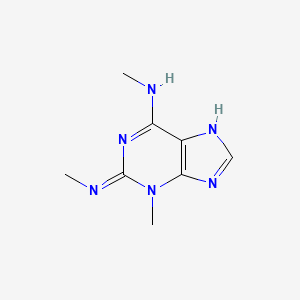

![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)

![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
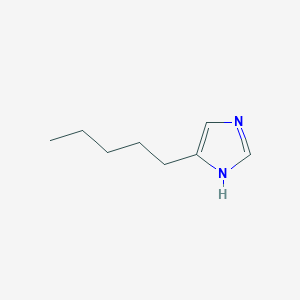

![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
